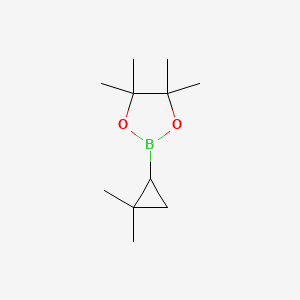![molecular formula C7H12O3 B6263863 rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans CAS No. 51849-74-2](/img/no-structure.png)
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans” is a chemical compound with the CAS Number: 51849-74-2 . It has a molecular weight of 144.17 . The IUPAC name of this compound is [(1S,2R)-2-hydroxycyclopentyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O3/c8-6-3-1-2-5(6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 53-54 degrees Celsius .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans involves the conversion of a cyclopentene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Bromination of cyclopentene to form 1-bromo-2-cyclopentene", "Addition of sodium hydroxide to 1-bromo-2-cyclopentene to form 2-cyclopentenol", "Reduction of 2-cyclopentenol with sodium borohydride to form cis-2-cyclopentenol", "Oxidation of cis-2-cyclopentenol with acetic acid and chromic acid to form trans-2-cyclopentenol", "Conversion of trans-2-cyclopentenol to trans-2-cyclopentene with hydrochloric acid", "Addition of sodium hydroxide to trans-2-cyclopentene to form trans-2-cyclopentene-1-ol", "Reaction of trans-2-cyclopentene-1-ol with acetic acid and hydrochloric acid to form rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product with ethyl acetate", "Drying of the organic layer with sodium sulfate", "Filtration and evaporation of the solvent to obtain the desired product" ] } | |
CAS-Nummer |
51849-74-2 |
Produktname |
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



